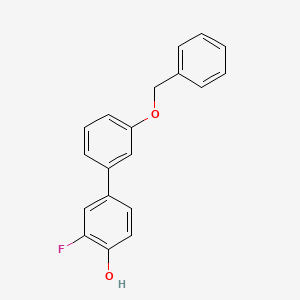
5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) is a chemical compound with a wide range of applications in scientific research. It is a white solid with a melting point of approximately 90-93°C, and is soluble in ethanol, methanol, and aqueous alkaline solutions. This compound exhibits a variety of interesting properties and has been used in a number of studies involving biochemistry and physiology.
Scientific Research Applications
5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as 4-N,N-dimethylsulfamoylphenyl-3-fluorophenyl ketones and 4-N,N-dimethylsulfamoylphenyl-3-fluorophenyl sulfones. It has also been used as a catalyst in the synthesis of polymers and as a starting material in the synthesis of a variety of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. In addition, it is believed to inhibit the activity of certain bacteria, such as Staphylococcus aureus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. In addition, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) in lab experiments is that it is a relatively inexpensive and readily available reagent. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for 5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%). One potential direction is the development of new pharmaceuticals that utilize the compound as a starting material. In addition, further research could be conducted to investigate the biochemical and physiological effects of the compound. Other potential directions include the development of new synthetic methods using the compound and the investigation of its potential as an antibacterial agent.
Synthesis Methods
5-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol (95%) can be synthesized using a two-step method. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenol with 3-fluorobenzoic acid in the presence of a base, such as sodium hydroxide, to form an intermediate. The intermediate is then reacted with sodium hydroxide to form the final product. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80-90°C.
Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKOBGCIZZXHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














